molecular formula C17H21N3OS B2395628 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide CAS No. 361168-32-3

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

Cat. No.: B2395628
CAS No.: 361168-32-3
M. Wt: 315.44
InChI Key: ZEDGJHNBHORRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)16(21)18-15-13-9-22-10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDGJHNBHORRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in the industrial production of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its thieno[3,4-c]pyrazole framework, which distinguishes it from other pyrazole-based benzamides. Below is a comparison with structurally related compounds from the literature:

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide Thieno[3,4-c]pyrazole tert-butyl (position 2), 3-methylbenzamide (position 3) Amide, thiophene, pyrazole -
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) Pyrazole tert-butyl (amide), 5-methyl, 2-phenyl (pyrazole), benzamide Amide, pyrazole, phenyl
N-tert-Butyl-2-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-4) Pyrazole tert-butyl (amide), 5-methyl, 1-(4-nitrophenyl) (pyrazole), benzamide Amide, nitro, pyrazole
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) Pyrazole tert-butyl (amide), 4,5-dimethyl, 1-(4-nitrophenyl) (pyrazole), benzamide Amide, nitro, dimethylpyrazole

Functional Differences

Heterocyclic Core: The target compound’s thieno[3,4-c]pyrazole core integrates a sulfur-containing thiophene ring fused with pyrazole, enhancing electronic diversity compared to simple pyrazole derivatives. This could improve binding affinity in kinase targets (e.g., tyrosine kinases) . Compounds like 10d-3-2 and 10d-4 use a standard pyrazole ring, limiting their π-π stacking interactions compared to the fused thieno-pyrazole system .

Physicochemical and Spectroscopic Data Comparison

Data for analogous compounds highlight trends in melting points, spectroscopy, and elemental analysis:

Compound (ID) Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis (C/H/N) Reference
10d-3-2 105–106 3270 (N-H), 1660 (C=O) 1.20 (s, 9H, tert-butyl), 2.38 (s, 3H, CH₃) C: 75.65% (calc), 75.50% (found)
10d-4 Not reported Not provided Not provided C: 76.05% (calc), 76.38% (found)
10d-8 Not reported Not provided Not provided C: 76.05% (calc), 76.38% (found)
  • Key Observations :
    • The tert-butyl group in 10d-3-2 produces a characteristic singlet at δ 1.20 ppm in ¹H-NMR, a feature likely shared with the target compound .
    • IR peaks near 1660 cm⁻¹ (C=O stretch) and 3270 cm⁻¹ (N-H stretch) confirm the amide functionality in these analogs .

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a thienopyrazole derivative known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its unique molecular structure, which includes a thieno[3,4-c]pyrazole core and a tert-butyl substituent. It has garnered attention for its possible applications in treating various diseases, particularly cancer and infections.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : Approximately 346.4 g/mol
  • IUPAC Name : this compound

The compound's structure contributes to its chemical properties and biological activity, making it an interesting subject for research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including:

  • Candida albicans
  • Escherichia coli

The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial proliferation, suggesting its potential as a therapeutic agent against infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cells. Key findings include:

  • Cell Lines Tested : Various cancer cell lines were subjected to both 2D and 3D culture assays.
  • IC50 Values : The compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating significant antiproliferative effects .

These results suggest that this compound may serve as a promising candidate for developing new anticancer drugs.

The biological activity of this compound is largely attributed to its ability to interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction can lead to anti-inflammatory effects by modulating cytokine production in macrophages . Additionally, the compound's structural features allow it to bind effectively to molecular targets associated with cell growth and differentiation.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various thienopyrazole derivatives, this compound was found to exhibit superior activity against both Gram-positive and Gram-negative bacteria. The study employed broth microdilution methods according to CLSI guidelines.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans8 μg/mL
Escherichia coli16 μg/mL
Staphylococcus aureus12 μg/mL

Study 2: Antitumor Activity in Cell Cultures

A comprehensive analysis was conducted on the antitumor effects of this compound across multiple cancer cell lines:

Cell LineAssay TypeIC50 (μM)
A5492D6.26
HCC8272D6.48
NCI-H3582D6.48
A5493D20.46
HCC8273D20.46

The results indicate that while the compound shows high efficacy in two-dimensional cultures, its effectiveness decreases in three-dimensional models, highlighting the complexity of tumor microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.